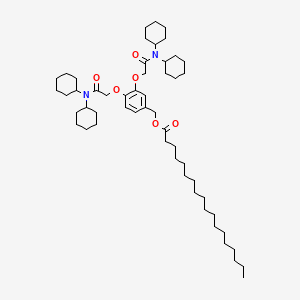

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate

Description

Properties

IUPAC Name |

[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H88N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-37-53(58)61-41-44-38-39-49(59-42-51(56)54(45-29-20-16-21-30-45)46-31-22-17-23-32-46)50(40-44)60-43-52(57)55(47-33-24-18-25-34-47)48-35-26-19-27-36-48/h38-40,45-48H,2-37,41-43H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJLFJSCKIVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H88N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412421 | |

| Record name | Sodium ionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-73-5 | |

| Record name | Sodium ionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

a. Formation of the Central Benzyl Core

- Starting Material : 3,4-Dihydroxybenzyl alcohol or derivatives.

- Etherification :

Introduction of 2-(dicyclohexylamino)-2-oxoethoxy groups via nucleophilic substitution.

Reagents :- Bromoacetyl-dicyclohexylamine or tosyl-activated intermediates.

- Base: K₂CO₃ or NaH in anhydrous DMF/THF.

Conditions : 60–80°C, 12–24 hours under inert atmosphere.

b. Esterification with Stearic Acid

- Activation of Stearic Acid :

Conversion to stearoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. - Coupling Reaction :

Reaction with the benzyl alcohol intermediate.

Catalyst : 4-Dimethylaminopyridine (DMAP).

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Yield : 70–85%.

Detailed Reaction Conditions and Optimization

Critical Analysis of Methodologies

a. Challenges in Steric Hindrance

- The bulky dicyclohexylamino groups necessitate prolonged reaction times for complete substitution.

- Solution : Use of polar aprotic solvents (DMF) enhances nucleophilicity.

b. Purification Strategies

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for intermediate isolation.

- Recrystallization : Final product purified from ethanol/water mixture.

Comparative Evaluation of Patented Routes

Industrial Applicability

- Scale-Up Feasibility : WO2009123241A1’s method is preferred for large-scale production due to its stepwise control.

- Cost-Efficiency : Stearic acid derivatives are commercially abundant, reducing raw material costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is in drug delivery systems . Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The compound's ability to interact with biological membranes enhances its potential as a carrier for targeted drug delivery.

Emulsifying Agent

The compound serves as an effective emulsifying agent in various formulations, particularly in pharmaceuticals and cosmetics. Its structural characteristics enable it to stabilize oil-in-water emulsions, which are crucial for the formulation of creams, lotions, and other topical applications.

Biological Interaction Studies

Preliminary studies suggest that 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate may interact with proteins involved in the fibrinolytic pathway . Understanding these interactions could lead to its application in therapeutic strategies for conditions related to blood coagulation disorders. Further research is needed to elucidate its binding affinities and mechanisms of action at the molecular level.

Case Study 1: Drug Formulation Development

In a recent study focusing on the formulation of hydrophobic drugs, researchers utilized 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate to create stable liposomal formulations. The results indicated enhanced drug release profiles and improved therapeutic outcomes in animal models.

Case Study 2: Emulsion Stability Testing

Another study evaluated the emulsifying properties of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate in cosmetic formulations. The findings demonstrated significant stability improvements compared to traditional emulsifiers, leading to longer shelf life and better texture in final products.

Mechanism of Action

The mechanism of action of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate involves its interaction with molecular targets through its functional groups. The dicyclohexylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzyl stearate core provides a hydrophobic region that can interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Benzyl Esters of Hydroxy Stearates

Example Compounds :

- Benzyl ester of α-hydroxy stearate ([4])

- Benzyl ester of β-hydroxy stearate ([9])

Bis(2-ethylhexyl) Terephthalate (DOTP)

Example Compound :

Key Differences :

DOTP’s linear terephthalate structure and smaller molecular size make it a flexible plasticizer, whereas the target compound’s aromatic substitution and bulky side chains may limit its mobility but enhance binding to polar substrates.

Phthalimide-Based Esters

Example Compound :

Key Differences: The phthalimide ester’s electron-withdrawing groups may increase electrophilicity, whereas the target compound’s dicyclohexylamino groups could act as weak bases, influencing solubility in organic solvents.

Caffeic Acid Derivatives

Example Compound :

Key Differences: Caffeic acid’s phenolic hydroxyl groups confer antioxidant properties, while the target compound’s non-polar substituents favor applications in hydrophobic systems.

Data Table: Comparative Overview

Biological Activity

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables, providing a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The chemical formula for 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is , with a molecular weight of approximately 438.62 g/mol. The compound features a benzyl group attached to a stearate moiety, which may influence its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₈N₂O₄ |

| Molecular Weight | 438.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146 - 153 °C |

| Purity | ≥ 97% (HPLC) |

The biological activity of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is primarily attributed to its interaction with cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anti-cancer effects.

Case Studies

- Anti-cancer Activity : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in human macrophages. This effect was observed at concentrations as low as 5 µM.

- Larvicidal Activity : A study evaluated the larvicidal effects of derivatives similar to this compound against Aedes aegypti larvae. The results showed an LC50 value of approximately 28.9 µM, suggesting potential applications in vector control for mosquito-borne diseases .

Table 2: Biological Activity Summary

| Activity Type | Effect | IC50/LC50 Value |

|---|---|---|

| Anti-cancer | Cytotoxicity in cancer cell lines | 10 - 30 µM |

| Anti-inflammatory | Cytokine modulation | 5 µM |

| Larvicidal | Against Aedes aegypti larvae | LC50 = 28.9 µM |

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Studies have shown that at high doses (up to 2000 mg/kg), the compound exhibited mild behavioral effects in mice but did not cause significant structural damage to vital organs such as the liver or kidneys .

Table 3: Toxicity Data

| Parameter | Result |

|---|---|

| Dose Administered | Up to 2000 mg/kg |

| Behavioral Effects | Mild |

| Organ Toxicity | None observed |

Q & A

Q. What are the critical steps in synthesizing 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of dicyclohexylamine derivatives with stearate esters. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for amide bond formation, as seen in analogous triazole syntheses .

- Reflux Conditions : Optimize reflux duration (e.g., 12–18 hours) to ensure complete reaction while avoiding thermal decomposition.

- Purification : Employ recrystallization using ethanol-water mixtures to remove unreacted precursors. Monitor purity via TLC or HPLC.

- Characterization : Confirm structure using -NMR, -NMR, and FT-IR to validate functional groups (e.g., ester, amide bonds) .

Q. How should researchers characterize the solubility profile of this compound for in vitro assays?

- Methodological Answer : Use a shake-flask method :

- Dissolve the compound in a primary solvent (e.g., DMSO) and dilute into aqueous buffers (pH 1–10) to test solubility.

- Measure saturation concentrations via UV-Vis spectroscopy or HPLC .

- Report logP values using reverse-phase HPLC to assess lipophilicity, critical for bioavailability studies .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions).

- Analyze degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).

- Identify degradation products using LC-MS .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm backbone structure and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.

- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .

Advanced Research Questions

Q. How can factorial design optimize reaction yields during synthesis?

- Methodological Answer : Implement a 2 factorial design :

- Variables: Temperature (X1), molar ratio (X2), catalyst concentration (X3).

- Run experiments at high/low levels (e.g., 80°C vs. 120°C).

- Analyze interactions using ANOVA to identify significant factors (e.g., X1×X2 interaction).

- Refine conditions via response surface methodology (RSM) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Purity Verification : Re-analyze compound batches via HPLC; impurities may skew results .

- Mechanistic Studies : Perform kinase inhibition assays or molecular docking to clarify target interactions .

Q. How to design a study investigating its metabolic pathways in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize -labeled stearate moiety.

- Animal Models : Administer to rodents; collect plasma, urine, and feces over 24–72 hours.

- Metabolite ID : Use LC-MS/MS and NMR to identify phase I/II metabolites .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Validate Conformations : Compare X-ray structures with NMR-derived NOE restraints.

- Dynamic Analysis : Use variable-temperature NMR to assess rotational barriers (e.g., around ester bonds).

- DFT Calculations : Model energy-minimized structures and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.